S-(tert-Butyl) O,O-diethyl dithiophosphate
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Overview
Description
S-(tert-Butyl) O,O-diethyl dithiophosphate: is an organophosphorus compound with the molecular formula C8H19O2PS2. It is a member of the dithiophosphate family, which are known for their applications in various industrial and agricultural processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of O,O’-diethyl thiophosphoric acids with alkyl halides in the presence of a base.
Microwave-Assisted Synthesis: Another efficient method is a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation.
Industrial Production Methods: : Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions, particularly S-alkylation and O-acylation, depending on the electrophile used.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like hydrogen peroxide can be used for oxidation reactions.
Bases: Triethylamine is commonly used in substitution reactions to deprotonate the thiophosphoric acid.
Major Products
Oxidation: The major products are the corresponding phosphates and sulfates.
Substitution: Depending on the electrophile, products can include various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry and catalysis.
Synthesis: Intermediate in the synthesis of other organophosphorus compounds.
Biology and Medicine
Pesticides: Phosphorothioate derivatives are effective pesticides.
Potential Therapeutics: Investigated for potential chemotherapeutic applications.
Industry
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong bonds with metal ions and other electrophiles. This interaction is facilitated by the sulfur and phosphorus atoms in its structure, which can coordinate with various metal centers, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar in structure but lacks the tert-butyl group.
Dialkyl dithiophosphinates: Used in similar applications but have different alkyl groups and potentially different reactivity profiles.
Uniqueness
S-(tert-Butyl) O,O-diethyl dithiophosphate: is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its effectiveness in certain applications.
Properties
CAS No. |
66427-05-2 |
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Molecular Formula |
C8H19O2PS2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
tert-butylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-6-9-11(12,10-7-2)13-8(3,4)5/h6-7H2,1-5H3 |
InChI Key |
WUROXSWCYUHFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC(C)(C)C |
Origin of Product |
United States |
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